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Compound of Interest

Compound Name:
n'-Benzoyl-2-

methylbenzohydrazide

Cat. No.: B3337464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N'-
Benzoyl-2-methylbenzohydrazide, a compound of interest in medicinal chemistry and

materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The information herein is intended to serve as a valuable resource for researchers engaged in

the synthesis, characterization, and application of benzohydrazide derivatives.

Chemical Structure and Properties
IUPAC Name: N'-Benzoyl-2-methylbenzohydrazide

Molecular Formula: C₁₅H₁₄N₂O₂[1]

Molecular Weight: 254.28 g/mol [1]

CAS Number: 65349-09-9[1]

Spectroscopic Data
The following sections detail the anticipated spectroscopic data for N'-Benzoyl-2-
methylbenzohydrazide based on its chemical structure and data from analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 - 11.0 Singlet 1H NH-C=O (amide)

~9.5 - 10.0 Singlet 1H C=O-NH (amide)

~7.8 - 8.0 Multiplet 2H

Aromatic CH (ortho to

C=O on benzoyl

group)

~7.3 - 7.6 Multiplet 7H

Aromatic CH

(remaining protons on

both rings)

~2.4 - 2.6 Singlet 3H CH₃

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ, ppm) Assignment

~165 - 170 C=O (amide carbons)

~135 - 140 Aromatic C-CH₃

~125 - 135 Aromatic CH and quaternary C

~20 - 25 CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3300 Strong, Broad N-H Stretching (Amide)

3000 - 3100 Medium Aromatic C-H Stretching

1640 - 1680 Strong C=O Stretching (Amide I)

1510 - 1550 Strong N-H Bending (Amide II)

1450 - 1500 Medium Aromatic C=C Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z (mass-to-charge ratio) Relative Intensity Assignment

254 Moderate [M]⁺ (Molecular Ion)

149 High [C₈H₇NO]⁺

119 High [C₇H₅O]⁺

105 High [C₇H₅O]⁺

91 Moderate [C₇H₇]⁺

77 High [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of N'-Benzoyl-2-
methylbenzohydrazide in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated

dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.[2]

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Process the data using appropriate software to apply Fourier transformation, phase

correction, and baseline correction.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A longer acquisition time and a higher number of scans are typically required compared to

¹H NMR.

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

FT-IR Spectroscopy
Sample Preparation (ATR Method):

Place a small amount of the solid sample directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.[3][4]

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide

(KBr) using an agate mortar and pestle.

Press the mixture into a transparent pellet using a hydraulic press.

Data Acquisition:
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Record the spectrum over the range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty ATR crystal or a blank KBr pellet and subtract

it from the sample spectrum.[5]

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe or by dissolving it in a suitable solvent (e.g., methanol, acetonitrile) for techniques like

electrospray ionization (ESI).

Ionization: Utilize Electron Ionization (EI) or a soft ionization technique such as ESI. EI is

likely to cause more fragmentation.

Analysis:

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

The high-resolution mass spectrum (HRMS) can be used to confirm the elemental

composition.

Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound like N'-Benzoyl-2-methylbenzohydrazide.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of N'-Benzoyl-
2-methylbenzohydrazide

Purification (e.g., Recrystallization,
 Column Chromatography)

NMR Spectroscopy
(¹H and ¹³C) FT-IR Spectroscopy Mass Spectrometry

Spectral Data Analysis
 and Interpretation

Structure Confirmation

Final_Report

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

N'-Benzoyl-2-methylbenzohydrazide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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